molecular formula C10H11IO3 B8161402 Methyl 2-ethoxy-4-iodobenzoate

Methyl 2-ethoxy-4-iodobenzoate

Cat. No.: B8161402
M. Wt: 306.10 g/mol
InChI Key: FYLYHRCNWHSPIB-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-iodobenzoate: is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-4-iodobenzoate can be synthesized through a multi-step process involving the iodination of benzoic acid derivatives followed by esterification. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or dimethylformamide.

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride) in solvents like diethyl ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as amides, thioethers, or ethers.

    Coupling Reactions: Biphenyl derivatives or other complex organic molecules.

    Reduction Reactions: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Methyl 2-ethoxy-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions. The ester and ethoxy groups may also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Methyl 2-ethoxy-4-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 2-iodobenzoate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    Methyl 4-iodobenzoate: Has the iodine atom at a different position, which can affect its reactivity and the types of reactions it undergoes.

    Ethyl 4-iodobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, influencing its physical and chemical properties.

Properties

IUPAC Name

methyl 2-ethoxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYHRCNWHSPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iodoethane (2.75 g) was added to a DMF (40 mL) suspension of methyl 2-hydroxy-4-iodobenzoate (3.27 g) and potassium carbonate (3.25 g), and the mixture was stirred at 60° C. for 24 hours. The reaction mixture was allowed to cool to room temperature, and then, water was added thereto, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (3.53 g).
Quantity
2.75 g
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reactant
Reaction Step One
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Quantity
40 mL
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reactant
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3.27 g
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reactant
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3.25 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Iodoethane (3.53 g) was added at room temperature to a mixture of methyl 2-hydroxy-4-iodobenzoate (4.19 g), potassium carbonate (4.17 g), and DMF (50 mL), and the resultant mixture was stirred at 70° C. for 1 hour in a nitrogen atmosphere. Water was added to the reaction mixture at room temperature, followed by extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (4.52 g).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
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resultant mixture
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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